5,7-Dichlor-1,2,3,4-tetrahydroisochinolin

Übersicht

Beschreibung

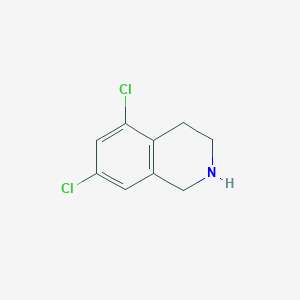

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: is a chemical compound with the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at the 5th and 7th positions of the isoquinoline ring

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for designing drugs with potential therapeutic effects. It has been investigated for its role in developing inhibitors for specific enzymes and receptors .

Industry: The compound’s derivatives are used in the production of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing .

Wirkmechanismus

Target of Action

The primary targets of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Biochemische Analyse

Biochemical Properties

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . The interaction with this enzyme suggests that 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline may influence the production of neurotransmitters such as epinephrine and norepinephrine. Additionally, it may exhibit inhibitory effects on certain enzymes, thereby modulating biochemical pathways and cellular functions.

Cellular Effects

The effects of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Moreover, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline may impact metabolic pathways by altering the levels of key metabolites and enzymes involved in cellular metabolism.

Molecular Mechanism

At the molecular level, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . For example, its interaction with phenylethanolamine N-methyltransferase results in the inhibition of this enzyme, thereby affecting the synthesis of catecholamines. Additionally, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline has been shown to result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as modulation of neurotransmitter levels and improvement in cognitive functions . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes oxidative reactions catalyzed by microsomal enzymes, leading to its conversion into different metabolites. These metabolic pathways can influence the overall activity and efficacy of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline in biological systems.

Transport and Distribution

The transport and distribution of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the pharmacokinetics and pharmacodynamics of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline.

Subcellular Localization

The subcellular localization of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects. The localization of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline can impact its activity and function, making it an important factor in its overall biochemical profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods: Industrial production methods for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

Comparison: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

Biologische Aktivität

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs) are a significant class of alkaloids known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The structural modifications in THIQs can greatly influence their pharmacological profiles.

Biological Activities

1. Antimicrobial Properties:

DCTHIQ has shown promising activity against various pathogenic bacteria. Research indicates that derivatives of THIQ exhibit significant antibacterial effects. For instance, compounds derived from DCTHIQ have been tested against strains such as Staphylococcus aureus and Klebsiella pneumoniae, demonstrating effective inhibition at low concentrations .

2. Neuropharmacological Effects:

DCTHIQ is also being studied for its potential as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating sleep and appetite. Compounds that modulate these receptors may have therapeutic applications in treating disorders like insomnia and obesity .

3. Cytotoxicity:

In vitro studies have assessed the cytotoxic effects of DCTHIQ on cancer cell lines. Compounds containing the tetrahydroisoquinoline scaffold have shown selective cytotoxicity against certain cancer types, suggesting potential for development as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of DCTHIQ and its derivatives is closely related to their structural features. Key modifications that enhance activity include:

- Chlorination: The presence of chlorine atoms at positions 5 and 7 increases the compound's potency against various pathogens.

- Functional Groups: The introduction of different functional groups can enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several DCTHIQ derivatives against multiple bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL against Staphylococcus epidermidis and Klebsiella pneumoniae. Notably, one derivative showed synergistic effects when combined with cefuroxime, indicating potential for combination therapies .

Case Study 2: Neuropharmacological Evaluation

Research on DCTHIQ's role as an orexin receptor antagonist revealed its ability to inhibit orexin-A binding in vitro. This inhibition was associated with reduced food intake in animal models, suggesting a mechanism for weight management therapies .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of DCTHIQ:

- Antimicrobial Efficacy: DCTHIQ derivatives were found to be more effective against Gram-positive bacteria compared to Gram-negative strains.

- Neuroprotective Effects: Certain analogs demonstrated neuroprotective properties in models of neurodegenerative diseases by modulating neurotransmitter levels .

- Cytotoxicity Studies: Preliminary results indicate that some derivatives selectively induce apoptosis in cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSLOZFEMQTPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503768 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89315-56-0 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9MNC9MYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key intermediates involved in synthesizing Lifitegrast using 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline?

A1: Two key intermediates are essential in synthesizing Lifitegrast using the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline core:

- Benzofuran-6-carboxylic acid: This compound provides the benzofuran moiety present in the final Lifitegrast molecule. []

- Derivatized 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: This intermediate can be further modified at the 2-position. Studies have explored the use of both a tert-butoxycarbonyl protecting group [] and a 2,2,2-trifluoroacetyl group [] at this position during Lifitegrast synthesis.

Q2: What are the advantages of the improved synthetic route for the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core?

A2: The improved synthetic route utilizes 2-(2,4-dichlorophenyl)ethan-1-amine and avoids harsh reaction conditions previously employed. [] This approach offers two significant advantages:

- Higher yield: The new route achieves an 80% yield for the 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid intermediate, compared to previously reported yields for similar compounds. []

- Increased efficiency: The synthesis directly incorporates the chlorine atoms into the core structure, eliminating the need for additional chlorination steps and potentially leading to a more streamlined and cost-effective process. []

Q3: How can the enantiomers of Lifitegrast be separated, and what is the significance of this separation?

A3: Enantiomers of Lifitegrast can be efficiently separated using chiral High-Performance Liquid Chromatography (HPLC) with a Chiralpak IC stationary phase, which consists of tris(3,5-dichlorophenylcarbamate) immobilized on cellulose. [] This separation is crucial because:

- Drug efficacy and safety: Different enantiomers of a drug molecule can exhibit distinct pharmacological properties, including differences in potency, toxicity, and metabolic pathways. Isolating the active enantiomer, in this case, (S)-Lifitegrast, ensures optimal therapeutic benefit and minimizes potential side effects. []

- Quality control: A validated enantioselective HPLC method allows for the accurate determination of enantiomeric purity in Lifitegrast drug substance and formulations, ensuring consistent product quality and meeting regulatory standards. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.